molecular formula C19H18FN3O B4388944 4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile

4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile

Cat. No.: B4388944
M. Wt: 323.4 g/mol
InChI Key: YIBOSLVLTMFQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile is an organic compound that features a piperazine ring substituted with a benzyl group and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with 1,2-dichloroethane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Fluorobenzonitrile: The benzylated piperazine is coupled with 3-fluorobenzonitrile using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-[(4-Benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The fluorobenzonitrile moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzyl-1-piperazinyl)benzaldehyde
  • 4-(1-Piperidinyl)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-(1H-Pyrazol-1-yl)benzaldehyde

Uniqueness

4-[(4-Benzyl-1-piperazinyl)carbonyl]-3-fluorobenzonitrile is unique due to the presence of both the piperazine ring and the fluorobenzonitrile moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-18-12-16(13-21)6-7-17(18)19(24)23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOSLVLTMFQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Benzylpiperazine-1-carbonyl)-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.